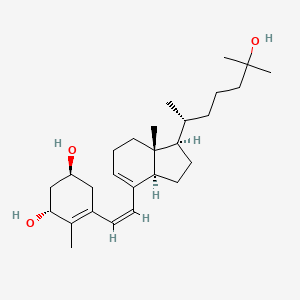

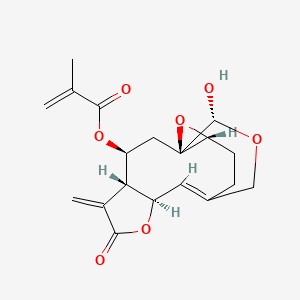

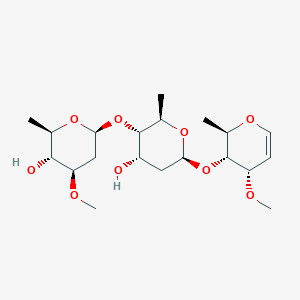

1alpha,25-Dihydroxy-previtamin D3

描述

1alpha,25-Dihydroxy-previtamin D3, also known as 1alpha,25-dihydroxycholecalciferol, is a biologically active form of vitamin D3. It plays a crucial role in regulating calcium homeostasis and bone mineralization. This compound is also known for its significant immunomodulatory properties, making it an essential molecule in various physiological processes .

作用机制

- Primary Targets : 1α,25-dihydroxyvitamin D3 primarily acts on two main targets:

- Calcium Absorption : By promoting calcium transport proteins, it enhances active intestinal calcium absorption .

- Cell Differentiation and Proliferation : Beyond calcium metabolism, it influences cell growth, differentiation, and immune responses .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

生化分析

Biochemical Properties

Enzymes such as 25-hydroxylase and 1alpha-hydroxylase are involved in the synthesis of 1alpha,25-Dihydroxy-previtamin D3. The compound also interacts with proteins like calbindin, which is involved in calcium transport, and various other biomolecules that regulate calcium and phosphate metabolism .

Cellular Effects

This compound exerts profound effects on various cell types, including osteoblasts, keratinocytes, and immune cells. In osteoblasts, it promotes the expression of genes involved in bone formation and mineralization. In keratinocytes, it regulates cell proliferation and differentiation, partly by increasing the release of transforming growth factor-beta .

In immune cells, this compound modulates immune responses by inhibiting the proliferation of T cells and decreasing the production of pro-inflammatory cytokines such as interleukin-2 and interferon-gamma. This immunosuppressive effect is crucial in maintaining immune homeostasis and preventing autoimmune reactions .

Molecular Mechanism

The binding of this compound to the vitamin D receptor also influences the recruitment of coactivators or corepressors, further modulating gene expression. Additionally, the compound can activate non-genomic signaling pathways, such as the activation of protein kinase C and the phosphatidylinositol 3-kinase pathway, which contribute to its rapid cellular effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound is known to be air and light-sensitive, requiring careful handling and storage at low temperatures to maintain its stability. Over time, this compound can degrade, leading to a decrease in its biological activity .

Long-term studies have shown that continuous exposure to this compound can lead to sustained changes in gene expression and cellular function. For example, prolonged treatment of keratinocytes with this compound results in the hydrolysis of sphingomyelin and the elevation of ceramide levels, which are associated with cell differentiation .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At physiological doses, the compound promotes calcium absorption and bone mineralization without causing adverse effects. At high doses, this compound can lead to hypercalcemia, characterized by elevated calcium levels in the blood, which can be toxic .

Studies in animal models have shown that this compound can act as a chemopreventive agent against certain cancers, such as prostate and colon cancer, when administered at appropriate doses. Excessive doses can result in adverse effects, including kidney damage and impaired immune function .

Metabolic Pathways

This compound is synthesized from its precursor, 25-hydroxyvitamin D3, through the action of 1alpha-hydroxylase. This enzyme is primarily located in the kidneys but can also be found in other tissues, such as the skin and immune cells. The compound is further metabolized by 24-hydroxylase, leading to the formation of inactive metabolites that are excreted from the body .

The metabolic pathways of this compound are tightly regulated to maintain calcium and phosphate homeostasis. Any disruption in these pathways can lead to metabolic disorders, such as rickets or osteomalacia .

Transport and Distribution

This compound is transported in the bloodstream bound to the vitamin D-binding protein. This binding protein facilitates the distribution of the compound to various tissues, where it can exert its biological effects. The compound can also bind to albumin, although with lower affinity .

Within cells, this compound is distributed to the nucleus, where it interacts with the vitamin D receptor to regulate gene expression. The compound can also localize to the plasma membrane, where it activates non-genomic signaling pathways .

Subcellular Localization

The subcellular localization of this compound is primarily in the nucleus, where it binds to the vitamin D receptor and modulates gene transcription. The compound can also be found in the cytoplasm, where it interacts with various signaling molecules to exert rapid, non-genomic effects .

Post-translational modifications, such as phosphorylation, can influence the localization and activity of this compound. These modifications can affect the compound’s ability to bind to the vitamin D receptor and other target proteins, thereby modulating its biological effects .

准备方法

Synthetic Routes and Reaction Conditions: 1alpha,25-Dihydroxy-previtamin D3 can be synthesized through a series of hydroxylation reactions. The process typically involves the conversion of cholecalciferol (vitamin D3) to 25-hydroxycholecalciferol in the liver, followed by further hydroxylation in the kidneys to produce 1alpha,25-dihydroxycholecalciferol .

Industrial Production Methods: Industrial production of this compound involves the use of microbial fermentation and chemical synthesis. The microbial fermentation process utilizes genetically modified microorganisms to produce the compound, while chemical synthesis involves multiple steps of hydroxylation and purification .

化学反应分析

Types of Reactions: 1alpha,25-Dihydroxy-previtamin D3 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogens (chlorine, bromine), nucleophiles (amines, alcohols).

Major Products Formed: The major products formed from these reactions include various hydroxylated derivatives of vitamin D3, which have different biological activities and applications .

科学研究应用

1alpha,25-Dihydroxy-previtamin D3 has a wide range of scientific research applications:

Chemistry: Used as a precursor in the synthesis of various vitamin D analogs.

Biology: Studied for its role in cell differentiation, proliferation, and apoptosis.

Medicine: Investigated for its potential in treating diseases like osteoporosis, cancer, and autoimmune disorders.

Industry: Utilized in the formulation of dietary supplements and fortified foods .

相似化合物的比较

1alpha,25-Dihydroxyvitamin D2: Another active form of vitamin D, with similar biological activities but different sources and metabolic pathways.

25-Hydroxyvitamin D3: A precursor to 1alpha,25-Dihydroxy-previtamin D3, with lower biological activity.

1alpha-Hydroxyvitamin D3: A synthetic analog that is metabolized to this compound in the body .

Uniqueness: this compound is unique due to its high potency and specific binding to the vitamin D receptor, which allows it to regulate a wide range of physiological processes. Its ability to modulate the immune system and promote bone health makes it a valuable compound in both research and clinical settings .

属性

IUPAC Name |

(1S,3R)-5-[(Z)-2-[(1R,3aR,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-1,2,3,3a,6,7-hexahydroinden-4-yl]ethenyl]-4-methylcyclohex-4-ene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O3/c1-18(8-6-14-26(3,4)30)23-12-13-24-20(9-7-15-27(23,24)5)10-11-21-16-22(28)17-25(29)19(21)2/h9-11,18,22-25,28-30H,6-8,12-17H2,1-5H3/b11-10-/t18-,22+,23-,24+,25-,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOIZGAFWGREMOD-BJGFKTPISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(CC(CC1O)O)C=CC2=CCCC3(C2CCC3C(C)CCCC(C)(C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C[C@@H](C[C@H]1O)O)/C=C\C2=CCC[C@]3([C@H]2CC[C@@H]3[C@H](C)CCCC(C)(C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57102-09-7 | |

| Record name | 1,25-Dihydroxy-previtamin D(3) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057102097 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl (1S,12S,14S,15E)-15-ethylidene-13-formyl-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraene-13-carboxylate](/img/structure/B1233889.png)